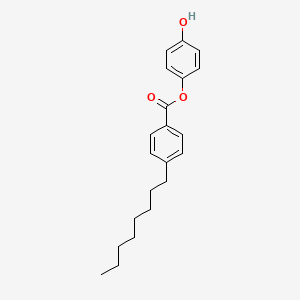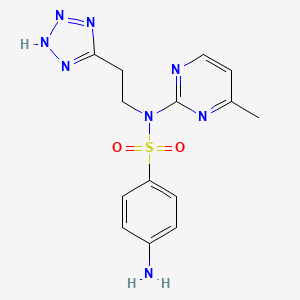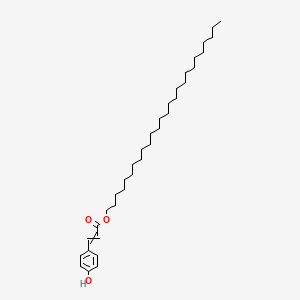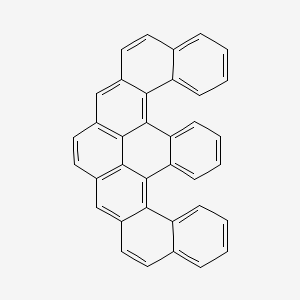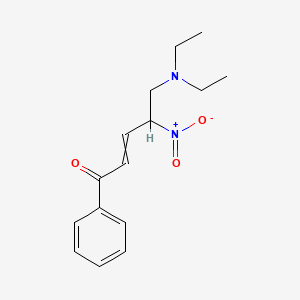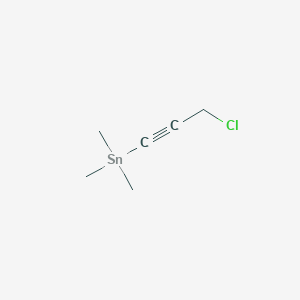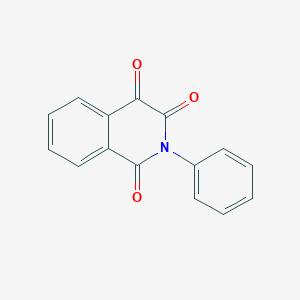
1,3,4(2H)-Isoquinolinetrione, 2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4(2H)-Isoquinolinetrione, 2-phenyl- is a heterocyclic compound with a unique structure that includes an isoquinoline core and three carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalic anhydride with aniline derivatives in the presence of a catalyst. The reaction is usually carried out in a solvent such as acetic acid or ethanol, and the mixture is heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3,4(2H)-Isoquinolinetrione, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolinetrione derivatives, which can have different functional groups attached to the aromatic ring or the carbonyl groups.
Scientific Research Applications
1,3,4(2H)-Isoquinolinetrione, 2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. Additionally, it can interact with DNA and proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure and have comparable biological activities.
Quinoxaline Derivatives: These compounds also contain a bicyclic structure with nitrogen atoms and are used in similar applications.
Uniqueness
1,3,4(2H)-Isoquinolinetrione, 2-phenyl- is unique due to its specific arrangement of carbonyl groups and the isoquinoline core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
67213-84-7 |
|---|---|
Molecular Formula |
C15H9NO3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
2-phenylisoquinoline-1,3,4-trione |
InChI |
InChI=1S/C15H9NO3/c17-13-11-8-4-5-9-12(11)14(18)16(15(13)19)10-6-2-1-3-7-10/h1-9H |
InChI Key |
NVVOLUIFQUYFHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)

